molecular formula C21H27N3O2 B2412294 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea CAS No. 1797286-85-1

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea

Cat. No.: B2412294
CAS No.: 1797286-85-1
M. Wt: 353.466
InChI Key: PUKQOZKMKYLHHH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. This compound features a benzhydryl group attached to a urea moiety, which is further linked to a 4-hydroxypiperidine group via an ethyl chain.

Biochemical Analysis

Biochemical Properties

It is known that the benzhydryl group and the hydroxypiperidinyl group can participate in various biochemical reactions . The compound may interact with enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet.

Molecular Mechanism

The molecular mechanism of action of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. The compound could potentially interact with various enzymes or cofactors, and could influence metabolic flux or metabolite levels .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Preparation Methods

The synthesis of 1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea typically involves multiple steps:

    Formation of the 4-hydroxypiperidine intermediate: This can be achieved through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.

    Attachment of the benzhydryl group: The benzhydryl group is introduced through nucleophilic substitution reactions, where the hydroxypiperidine intermediate reacts with benzhydryl chloride under basic conditions.

    Urea formation: The final step involves the reaction of the benzhydryl-substituted hydroxypiperidine with an isocyanate to form the urea linkage.

Industrial production methods may involve optimization of these steps to improve yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea undergoes various chemical reactions:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone under the influence of oxidizing agents like potassium permanganate.

    Reduction: The urea moiety can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The benzhydryl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and substituted benzhydryl derivatives.

Scientific Research Applications

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.

    Medicine: Research has indicated its potential use in developing drugs for treating cancer and other diseases.

    Industry: It is used in the production of specialty chemicals and materials due to its unique chemical properties.

Comparison with Similar Compounds

1-Benzhydryl-3-(2-(4-hydroxypiperidin-1-yl)ethyl)urea can be compared with other similar compounds:

    Pyrimidine derivatives containing 4-hydroxypiperidine: These compounds also exhibit significant biological activities, including anti-tumor properties.

    Other benzhydryl-substituted compounds: These compounds share structural similarities but may differ in their specific biological activities and applications.

The uniqueness of this compound lies in its combination of the benzhydryl and hydroxypiperidine moieties, which confer distinct chemical and biological properties.

Similar Compounds

  • Pyrimidine derivatives containing 4-hydroxypiperidine
  • Benzhydryl-substituted piperazines

Properties

IUPAC Name

1-benzhydryl-3-[2-(4-hydroxypiperidin-1-yl)ethyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c25-19-11-14-24(15-12-19)16-13-22-21(26)23-20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,19-20,25H,11-16H2,(H2,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKQOZKMKYLHHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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